molecular formula C17H16ClN3O2 B2720915 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-41-0

4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2720915
CAS RN: 860786-41-0
M. Wt: 329.78
InChI Key: GZTFPOPZIZTTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
The exact mass of the compound 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The synthesis of novel 1,2,4-triazole derivatives has led to promising anticancer agents. Researchers have explored compounds containing the 1,2,4-triazole ring for their ability to inhibit cancer cell growth. In a study by Emami et al., nineteen derivatives were synthesized and evaluated against human cancer cell lines (MCF-7, Hela, and A549). Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity against Hela cells, with IC50 values lower than 12 μM. These compounds also demonstrated selectivity against cancerous cells while sparing normal cells .

Aromatase Inhibition

The 1,2,4-triazole scaffold has been investigated as a potential inhibitor of aromatase, an enzyme involved in estrogen biosynthesis. Molecular docking studies revealed that derivatives of this compound can bind to the aromatase enzyme’s active site. Understanding their binding modes can aid in designing more effective drugs for hormone-related conditions .

Fluorinated Triazoles

In a separate study, researchers developed a method to synthesize 4-trifluoromethyl-1,2,3-triazoles. These compounds were generated through copper-catalyzed reactions and showed promise as potential building blocks for drug development. However, it’s worth noting that alkyl amines were not compatible with this approach .

Piperazine Derivatives

While not directly related to the compound , piperazine derivatives containing chlorophenyl groups have been studied. For example, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride has been investigated for various applications, including potential therapeutic uses .

properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-13-19-20(10-11-23-16-8-3-2-4-9-16)17(22)21(13)15-7-5-6-14(18)12-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFPOPZIZTTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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